molecular formula C12H10O4 B7816309 (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

Cat. No. B7816309
M. Wt: 218.20 g/mol
InChI Key: XMEXLUKCDVQHQS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions and Intermediate Formation

The compound has been explored in the context of photoreactions. For instance, Mann and Weymouth-Wilson (2003) conducted a study on the photoinduced addition of methanol to this compound, highlighting its utility in creating specific intermediates and byproducts, such as methyl (4S)-4,5-O-isopropylidenepent-(2Z)-enoate and (S)-5-hydroxymethylfuran-2(5H)-one (Mann & Weymouth-Wilson, 2003).

Polymer Synthesis

Jiang et al. (2014) demonstrated the use of 2,5-Bis(hydroxymethyl)furan, a derivative of the compound, in enzymatically synthesized biobased furan polyesters, reflecting its potential in the development of novel materials with specific molecular weights and physical properties (Jiang et al., 2014).

Biological Activity Studies

Hakobyan et al. (2015) explored derivatives of furan-2(5H)-one, similar to (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one, in the context of their biological activities, including their potential as anti-inflammatory drugs (Hakobyan et al., 2015).

Crystal Structure Analysis

Benn, Yelland, and Parvez (2010) conducted a study focusing on the crystal structure of a molecule closely related to (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one, providing insights into its molecular conformation and hydrogen bonding patterns (Benn, Yelland, & Parvez, 2010).

Catalytic Reduction in Biomass Processing

Nakagawa, Tamura, and Tomishige (2013) discussed the role of furanic compounds, including derivatives of (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one, in catalytic reduction processes in biorefinery, emphasizing their importance in converting biomass-derived compounds into valuable chemicals (Nakagawa et al., 2013).

properties

IUPAC Name

[(2S)-5-oxo-2H-furan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11-7-6-10(16-11)8-15-12(14)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEXLUKCDVQHQS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one
Reactant of Route 3
Reactant of Route 3
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one
Reactant of Route 6
Reactant of Route 6
(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.